

An In-depth Technical Guide to 3-Fluoropyridine-4-boronic acid

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Compound of Interest

Compound Name: 3-Fluoropyridine-4-boronic acid

Cat. No.: B151537

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Chemical Formula: $C_5H_5BFNO_2$

This technical guide provides a comprehensive overview of **3-Fluoropyridine-4-boronic acid**, a versatile building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, synthesis, applications, and experimental protocols.

Chemical and Physical Properties

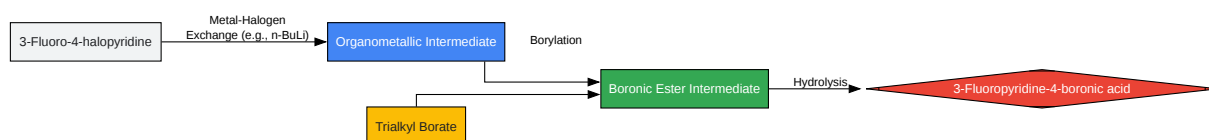
3-Fluoropyridine-4-boronic acid is a solid organic compound.^[1] Its chemical structure incorporates a pyridine ring substituted with a fluorine atom and a boronic acid group, which makes it a valuable reagent in various chemical transformations.

Property	Value	Source
Molecular Formula	C ₅ H ₅ BFNO ₂	[1] [2]
Molecular Weight	140.91 g/mol	[1] [2]
CAS Number	458532-97-3	[1] [2]
Physical Form	Solid	[1]
IUPAC Name	(3-fluoro-4-pyridinyl)boronic acid	[2]
InChI	1S/C5H5BFNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3,9-10H	[1]
SMILES String	OB(O)c1ccncc1F	[1]

Synthesis

The synthesis of pyridinylboronic acids, including **3-Fluoropyridine-4-boronic acid**, can be achieved through several established methods. A common approach involves the metal-halogen exchange of a corresponding halopyridine followed by borylation with a trialkyl borate.

A general workflow for the synthesis is outlined below:



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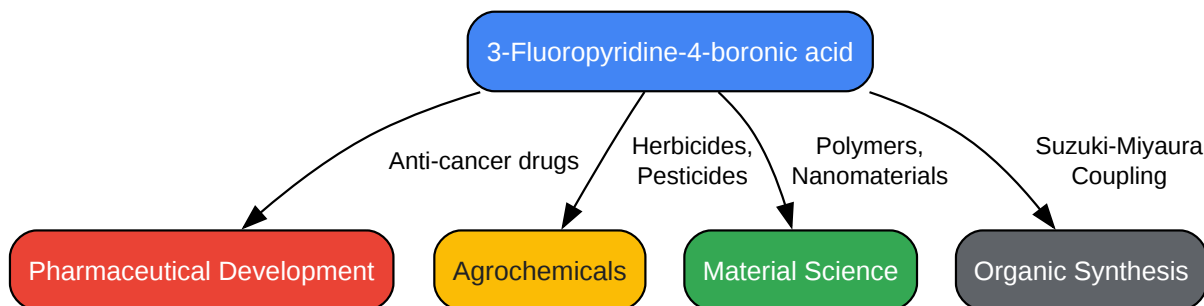
A generalized synthetic pathway for **3-Fluoropyridine-4-boronic acid**.

Key synthetic strategies for pyridinylboronic acids include:

- Metal-halogen exchange followed by borylation.
- Directed ortho-metallation (DoM) followed by borylation.
- Palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiboron or dialkoxhydroborane.
- Iridium- or rhodium-catalyzed C-H or C-F bond activation followed by borylation.
- [4+2] cycloaddition reactions.

Applications in Research and Development

3-Fluoropyridine-4-boronic acid is a key building block with diverse applications in several scientific fields.[3] The strategic placement of the fluorine atom can significantly influence the electronic properties and metabolic stability of resulting molecules, making it a valuable reagent in drug discovery.[4][5]



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Key application areas of **3-Fluoropyridine-4-boronic acid**.

- **Pharmaceutical Development:** It serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of novel anti-cancer agents.[3] The incorporation of the fluoropyridine moiety can enhance the efficacy, metabolic stability, and binding affinity of drug candidates.[4]
- **Organic Synthesis:** This compound is frequently utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a fundamental process in the construction of

complex organic molecules.[3]

- Agrochemical Chemistry: It is explored for its potential in creating advanced pesticides, herbicides, and fungicides with improved biological activity.[3][4]
- Material Science: **3-Fluoropyridine-4-boronic acid** is used in the synthesis of functional materials, including polymers and nanomaterials for applications in electronics and sensors. [3]

Experimental Protocols

The primary application of **3-Fluoropyridine-4-boronic acid** is in the Suzuki-Miyaura cross-coupling reaction. Below is a general experimental protocol for such a reaction.

Objective: To synthesize a biaryl compound via Suzuki-Miyaura cross-coupling of **3-Fluoropyridine-4-boronic acid** with an aryl halide.

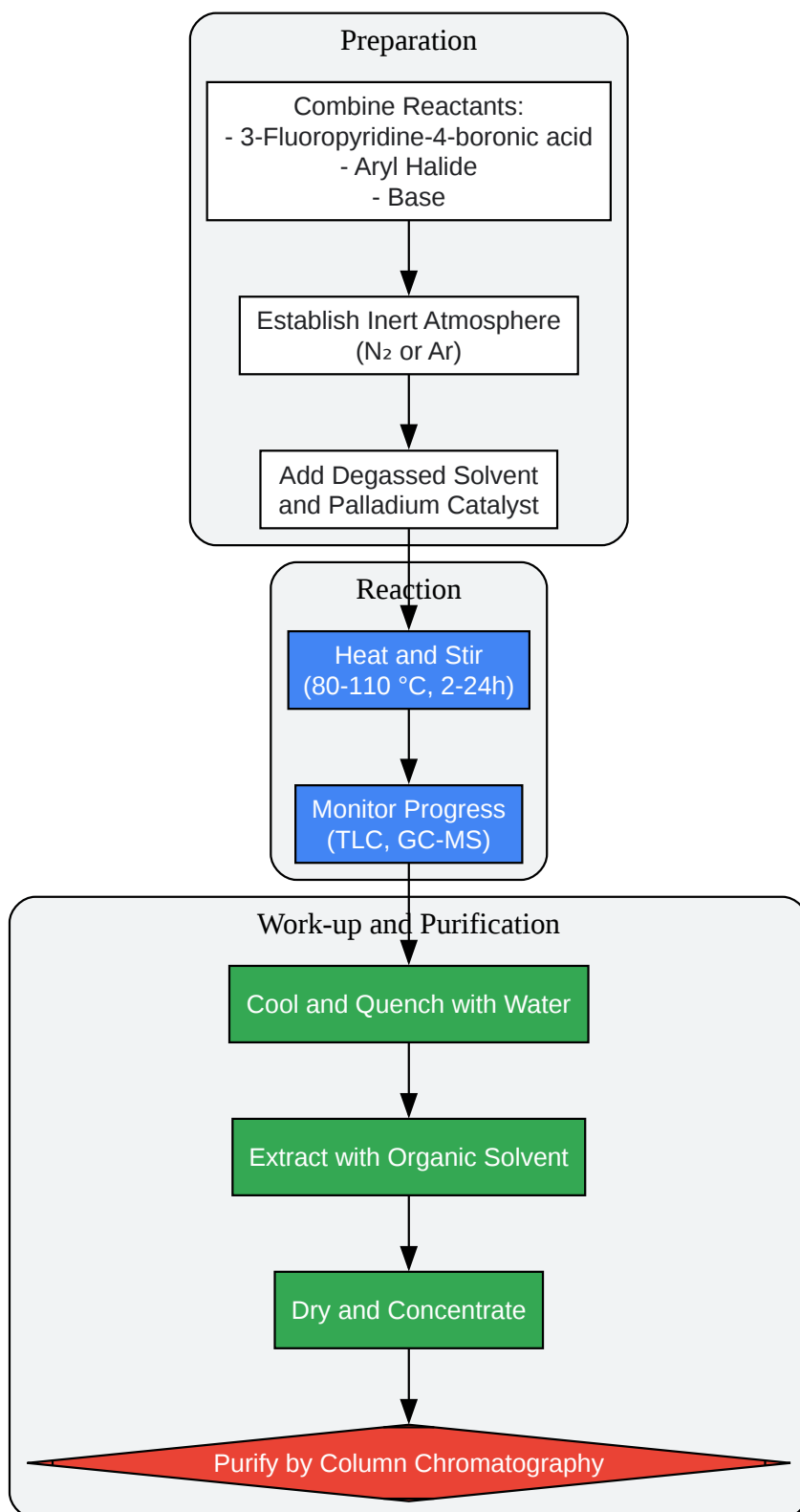
Materials:

- **3-Fluoropyridine-4-boronic acid**
- Aryl halide (e.g., aryl bromide or iodide)
- Palladium catalyst (e.g., Pd(PPh₃)₄)
- Base (e.g., K₂CO₃, Cs₂CO₃)
- Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
- Inert gas (Nitrogen or Argon)

Procedure:

- Reaction Setup: In a round-bottom flask, combine **3-Fluoropyridine-4-boronic acid** (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

- **Solvent and Catalyst Addition:** Add the degassed solvent to the flask, followed by the palladium catalyst (typically 1-5 mol%).
- **Reaction:** Heat the reaction mixture to the desired temperature (often between 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl compound.



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A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

3-Fluoropyridine-4-boronic acid is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification:[1][2]

- Signal Word: Warning[1]
- Hazard Statements:
 - H315: Causes skin irritation.[2]
 - H319: Causes serious eye irritation.[2]
 - H335: May cause respiratory irritation.[2]
- Hazard Classifications:
 - Skin Irritation (Category 2)[2]
 - Eye Irritation (Category 2)[2]
 - Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[2]

Precautionary Measures:[6]

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

- Handle in a well-ventilated area, preferably in a fume hood.[7]

- Avoid contact with skin, eyes, and clothing.[8]
- Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[9]
- Ground/bond container and receiving equipment to prevent static discharge.[7]

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